molecular formula C20H16FNO B042533 N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline CAS No. 70627-52-0

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline

Cat. No.: B042533
CAS No.: 70627-52-0
M. Wt: 305.3 g/mol
InChI Key: IWNBEFDVKWCBFY-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline typically involves the condensation reaction between 4-fluoroaniline and 4-(benzyloxy)benzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoquinones or other oxidized derivatives.

    Reduction: Formation of 4-fluoroaniline and 4-(benzyloxy)benzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline is primarily based on its ability to interact with various molecular targets through its Schiff base moiety. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Benzyloxy)benzylidene)aniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-(4-(Benzyloxy)benzylidene)-4-chloroaniline: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.

    N-(4-(Benzyloxy)benzylidene)-4-methoxyaniline: Features a methoxy group, which can influence its electronic properties and interactions.

Uniqueness

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNBEFDVKWCBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355111
Record name N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70627-52-0
Record name 4-Fluoro-N-[[4-(phenylmethoxy)phenyl]methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70627-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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